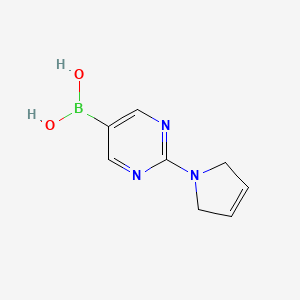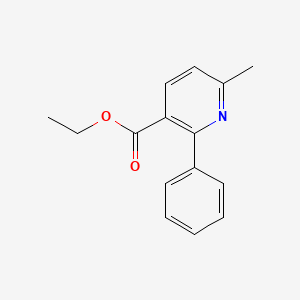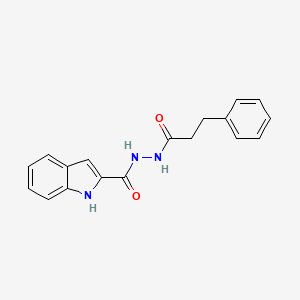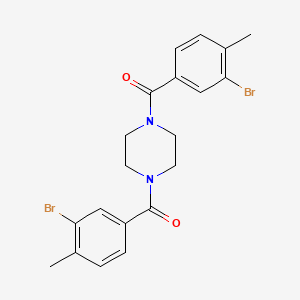
2-(2,5-Dihydropyrrol-1-YL)pyrimidin-5-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . This compound features a pyrimidine ring substituted with a boronic acid group and a dihydropyrrole moiety, making it a versatile reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid typically involves the hydroboration of pyrimidine derivatives. One common method is the reaction of pyrimidine with boronic acid derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds in Suzuki–Miyaura coupling reactions.
科学研究应用
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
相似化合物的比较
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a dihydropyrrole moiety.
Phenylboronic acid: A simpler boronic acid compound used in similar coupling reactions.
Uniqueness
2-(2,5-Dihydropyrrol-1-yl)pyrimidin-5-ylboronic acid is unique due to its combination of a pyrimidine ring and a dihydropyrrole moiety, which provides distinct reactivity and stability compared to other boronic acids . This makes it particularly useful in complex synthetic applications where specific reactivity is required.
属性
分子式 |
C8H10BN3O2 |
|---|---|
分子量 |
191.00 g/mol |
IUPAC 名称 |
[2-(2,5-dihydropyrrol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c13-9(14)7-5-10-8(11-6-7)12-3-1-2-4-12/h1-2,5-6,13-14H,3-4H2 |
InChI 键 |
BYRLZSXKNDERIG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)N2CC=CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-nitrophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12452252.png)

![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12452259.png)


![2-[3-(1,3-Benzoxazol-2-yl)phenyl]-4,7-dibromoisoindole-1,3-dione](/img/structure/B12452272.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B12452278.png)
![2-(4-methoxyphenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12452289.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B12452299.png)
![4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol](/img/structure/B12452308.png)

